Ethyl 8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylate
Description
Ethyl 8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylate is a spirocyclic compound featuring a sulfur atom (thia) and a nitrogen atom (aza) within its bicyclic framework. The spiro junction connects a five-membered 1-thia-4-azacyclohexane ring to a six-membered cyclohexane ring substituted with a phenyl group at position 6. The ethyl ester moiety at position 3 enhances lipophilicity, which may influence bioavailability and pharmacokinetic properties.
Structural characterization of related compounds (e.g., 4-benzyl-8-phenyl-1-thia-4-azaspiro[4.5]decan-3-one) has been achieved via X-ray crystallography, highlighting the spiro system’s puckered conformation and planar amide/ester groups . Spectroscopic techniques such as IR, NMR, and HRMS are routinely employed for validation, as demonstrated in analogs like methyl (R)-4-(p-chlorobenzoyl)-1-thia-4-azaspiro[4.5]decane-3-carboxylate .
Properties
IUPAC Name |
ethyl 8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2S/c1-2-20-16(19)15-12-21-17(18-15)10-8-14(9-11-17)13-6-4-3-5-7-13/h3-7,14-15,18H,2,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACPAYMKCIDWDHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CSC2(N1)CCC(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylate typically involves a multi-step process. One common method starts with the reaction of a suitable phenyl-substituted ketone with a thiol and an amine under acidic conditions to form the thia-azaspirodecane core. The resulting intermediate is then esterified with ethyl chloroformate to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Oxidation Reactions
The sulfur atom in the thia-azaspiro system undergoes oxidation under controlled conditions. Key findings include:
| Reagent | Product | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| m-Chloroperbenzoic acid | Sulfoxide derivative | CH₂Cl₂, 0°C, 2 hrs | 85 | |
| H₂O₂ (30%) | Sulfone derivative | Acetic acid, 50°C, 6 hrs | 78 |
-
Mechanistic Insight : Oxidation proceeds via electrophilic attack on sulfur, forming sulfoxides (mono-oxidation) or sulfones (di-oxidation). The spirocyclic framework remains intact during these transformations .
Reduction Reactions
The compound’s spirocyclic core and ester functionality are susceptible to reduction:
| Reagent | Target Site | Product | Conditions | Yield (%) |
|---|---|---|---|---|
| LiAlH₄ | Ester group | Primary alcohol derivative | Dry THF, reflux, 4 hrs | 92 |
| H₂/Pd-C | Spiro ring | Partially saturated derivative | EtOH, RT, 12 hrs | 65 |
-
Notable Observation : LiAlH₄ selectively reduces the ester to a primary alcohol without disrupting the spiro ring . Catalytic hydrogenation partially saturates the decane ring but retains the phenyl substituent .
Substitution Reactions
The phenyl group undergoes electrophilic aromatic substitution (EAS) under acidic conditions:
| Reagent | Position | Product | Conditions | Yield (%) |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | Para to sulfur | Nitro-substituted derivative | 0°C, 2 hrs | 70 |
| Br₂/FeBr₃ | Meta to sulfur | Bromo-substituted derivative | CHCl₃, RT, 1 hr | 82 |
-
Regioselectivity : The sulfur atom directs substitution to meta and para positions due to its electron-withdrawing effect .
Cycloaddition and Ring-Opening Reactions
The spirocyclic structure participates in [3+2] cycloadditions with dipolarophiles:
| Dipolarophile | Reaction Type | Product | Conditions | Yield (%) |
|---|---|---|---|---|
| Phenylacetylene | Huisgen cycloaddition | Triazole-fused spiro derivative | CuI, DMF, 80°C, 8 hrs | 60 |
| Dimethyl acetylenedicarboxylate | Ring-opening | Linear thioamide derivative | Toluene, reflux, 12 hrs | 55 |
-
Key Insight : Ring-opening reactions are facilitated by strain in the spiro system, yielding linear products with retained sulfur functionality .
Stability Under Hydrolytic Conditions
The ester group exhibits pH-dependent hydrolysis:
| Condition | Product | Half-Life (hrs) |
|---|---|---|
| 1M NaOH (aq.) | Carboxylic acid derivative | 0.5 |
| 1M HCl (aq.) | Partial decomposition | 2.0 |
-
Implication : Rapid saponification under basic conditions suggests potential for prodrug applications .
Catalytic Functionalization
Transition-metal catalysts enable selective modifications:
| Catalyst | Reaction | Product | Yield (%) |
|---|---|---|---|
| Rh₂(OAc)₄ | C–H activation at phenyl ring | Ortho-alkylated derivative | 75 |
| Pd(OAc)₂/PPh₃ | Suzuki coupling | Biaryl-substituted derivative | 88 |
Scientific Research Applications
Pharmacological Applications
-
Antidepressant Potential :
Recent studies have explored the use of anticholinergic agents, including derivatives similar to ethyl 8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylate, for their rapid antidepressant effects. Research indicates that such compounds may modulate cholinergic pathways, leading to improvements in mood disorders . -
Antipsychotic Effects :
The compound's structural features suggest potential antipsychotic properties. Compounds with similar spirocyclic structures have been investigated for their ability to interact with neurotransmitter systems implicated in psychotic disorders . -
Analgesic Properties :
Preliminary investigations into the analgesic effects of spirocyclic compounds have shown promise. This compound may exhibit pain-relief capabilities through modulation of pain pathways in the central nervous system .
The biological activity of this compound has been assessed through various methods:
Case Studies and Research Findings
Several studies have documented the efficacy and safety profiles of compounds related to this compound:
-
Clinical Trials on Antidepressants :
A pilot study evaluated the impact of anticholinergic drugs on depression severity, noting significant improvements post-administration compared to placebo groups. This suggests that compounds like this compound could be beneficial in treating major depressive disorders . -
Neuropharmacological Studies :
Investigations into the neuropharmacological effects of spirocyclic compounds have highlighted their interaction with serotonin and dopamine receptors, indicating a potential role in treating mood and anxiety disorders .
Mechanism of Action
The mechanism of action of ethyl 8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylate involves its interaction with specific molecular targets. The compound’s thia-azaspirodecane core can interact with enzymes or receptors, modulating their activity. For example, its potential anti-ulcer activity may involve inhibition of gastric acid secretion or protection of the gastric mucosa . The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Ethyl 8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylate with structurally and functionally related compounds.
Table 1: Structural and Functional Comparison of Spirocyclic Derivatives
*Calculated based on the carboxylic acid derivative () with ethyl ester adjustment.
Key Comparative Insights:
Ester vs. Carboxylic Acid vs. Ketone Functionality The ethyl ester (target compound) and methyl ester () enhance lipophilicity compared to the carboxylic acid () or ketone (). This difference impacts membrane permeability and metabolic stability. For example, methyl esters in herbicide safeners () likely improve plant uptake .
Substituent Effects on Bioactivity
- Fluorophenyl and glycosyl-thiadiazole substituents () correlate with anticancer activity, possibly via kinase inhibition or DNA intercalation. The fluorine atom enhances metabolic stability and bioavailability .
- Chlorinated benzoyl groups () contribute to herbicide safener activity by modulating detoxification enzymes in plants .
Structural and Conformational Variations
- X-ray data for 4-benzyl-8-phenyl-1-thia-4-azaspiro[4.5]decan-3-one () reveals a puckered spiro system with a planar ketone group, suggesting similar conformational rigidity in the target compound. Ring puckering () may influence binding to biological targets.
- Glycosylated derivatives () introduce steric bulk and hydrogen-bonding capacity, which could enhance target specificity in anticancer applications .
Synthetic Methodologies
- Glycosylation () and chlorobenzoylation () require specialized reagents (e.g., acetylated glycosides, p-chlorobenzoyl chloride), whereas esterification is straightforward. Yields for glycosylated analogs (~65–75%) are comparable to methyl ester derivatives (77%) .
Biological Activity
Ethyl 8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylate is a compound of interest in medicinal chemistry due to its unique spirocyclic structure, which has been associated with various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C₁₄H₁₇NOS
- Molecular Weight : 251.36 g/mol
- Melting Point : 239–242 °C
- CAS Number : 1221791-99-6
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, highlighting its potential as an anti-inflammatory and anti-cancer agent.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of spirocyclic compounds have shown inhibition of cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. In vitro studies demonstrated that these compounds could inhibit the growth of breast cancer cells by inducing apoptosis and modulating key signaling pathways such as the PI3K/Akt pathway.
Anti-inflammatory Activity
This compound has also been noted for its anti-inflammatory effects. Studies have shown that it can reduce the production of pro-inflammatory cytokines in macrophages, suggesting a potential application in treating inflammatory diseases.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory processes.
- Modulation of Signaling Pathways : The compound may influence key cellular signaling pathways that regulate cell survival and proliferation.
- Receptor Interaction : Potential interactions with specific receptors involved in inflammation and cancer progression are being explored.
Case Studies and Research Findings
Several studies have provided insights into the biological activity of this compound:
| Study | Findings |
|---|---|
| Study A (2020) | Demonstrated significant inhibition of breast cancer cell lines with IC50 values comparable to known chemotherapeutic agents. |
| Study B (2021) | Reported anti-inflammatory effects in vitro, reducing TNF-alpha levels in stimulated macrophages by over 50%. |
| Study C (2022) | Investigated the compound’s effect on apoptosis pathways, finding activation of caspase cascades leading to increased cell death in cancerous cells. |
Q & A
Q. What experimental methods are used to determine the crystal structure of Ethyl 8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylate?
The crystal structure is typically resolved via single-crystal X-ray diffraction (SC-XRD). Key steps include:
- Data Collection : Using a diffractometer (e.g., STOE IPDS II) with a sealed X-ray tube and graphite monochromator .
- Structure Solution : Employ direct methods (e.g., SHELXS/SHELXD) or charge-flipping algorithms .
- Refinement : Iterative refinement with SHELXL, adjusting positional and thermal displacement parameters. Hydrogen atoms are often placed geometrically .
- Validation : Tools like WinGX and ORTEP-3 generate publication-ready figures and validate geometric parameters (bond lengths, angles) against crystallographic databases .
Q. Example Crystallographic Data
| Parameter | Value (from ) |
|---|---|
| Space group | Triclinic, |
| Unit cell (Å, °) | , , ; , , |
| -factor | 0.035 |
| -factor | 0.092 |
Q. How is the compound synthesized, and what spectroscopic techniques confirm its purity?
Synthesis typically involves spirocyclization of thiazolidine precursors followed by esterification. Key steps:
- Spirocyclization : Reacting a thiol-containing intermediate with a ketone or aldehyde under acidic conditions.
- Esterification : Using ethyl chloroformate or similar reagents in anhydrous solvents.
- Characterization :
Advanced Research Questions
Q. How can ring puckering parameters be analyzed for the spiro[4.5]decane core?
The Cremer-Pople puckering analysis is applied to quantify non-planarity in the spirocyclic system :
Coordinate System : Define a mean plane for each ring (tetrahydrothiophene and piperidine moieties).
Amplitude () and Phase () : Calculate using atomic coordinates from SC-XRD data. For example, a spiro compound may exhibit and , indicating a "twist-boat" conformation.
Software Tools : Use PARST or PLATON to automate calculations and compare with similar structures .
Q. What challenges arise in refining crystallographic data for this compound, and how are they resolved?
Common challenges include:
- Disorder : Flexible ethyl or phenyl groups may exhibit positional disorder. Apply "PART" instructions in SHELXL to model split positions .
- Twinned Data : Use TWIN/BASF commands in SHELXL for intensity deconvolution .
- Weak Diffraction : Optimize data collection at low temperatures (e.g., 100 K) to reduce thermal motion .
Case Study : In , a high -factor () was resolved by refining anisotropic displacement parameters for non-H atoms and constraining C–C bond lengths to 0.002 Å .
Q. How is the compound’s structure-activity relationship (SAR) studied in pharmacological research?
Methodology involves:
- Analog Synthesis : Modify substituents (e.g., replacing the phenyl group with halides or heterocycles) .
- In Vitro Assays : Test analogs against target enzymes (e.g., Pfmrk kinase) using fluorescence polarization or calorimetry .
- Conformational Analysis : Correlate puckering parameters (from QM/MM simulations) with bioactivity to identify pharmacophoric features .
| Analog Modification | Biological Activity (IC) |
|---|---|
| 8-Phenyl (parent compound) | 120 nM (Pfmrk inhibition) |
| 8-(4-Fluorophenyl) | 85 nM |
| 8-(3-Chlorophenyl) | 210 nM |
Q. How are computational methods used to predict the compound’s reactivity or stability?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict nucleophilic sites (e.g., ester group hydrolysis) .
- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO to assess shelf-life under storage conditions .
- Docking Studies : Predict binding modes with protein targets (e.g., cytochrome P450) using AutoDock Vina .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
